Official Pharmacopeial Status and Analytical Method Validation
Citalopram N-oxide holds an official, codified status as 'Citalopram USP Related Compound E' and 'Escitalopram EP Impurity H', a designation not shared by all citalopram metabolites [1]. This requires its use as a Certified Reference Material (CRM) or Pharmaceutical Secondary Standard in validated analytical methods for pharmaceutical release testing, as defined in USP monographs for citalopram and escitalopram . A validated stability-indicating LC-UV method for citalopram hydrobromide demonstrated that citalopram N-oxide (Product IV) can be resolved and quantified with a linear range of 5-500 µg mL⁻¹ for citalopram, achieving a relative standard deviation (RSD) of less than 3% and a recovery of 88-97% [2].
| Evidence Dimension | Regulatory Identity and Analytical Method Suitability |
|---|---|
| Target Compound Data | Designated as USP Related Compound E and EP Impurity H; successfully used in validated LC-UV method for quantification. |
| Comparator Or Baseline | Citalopram hydrobromide (parent drug) and other unspecified impurities in a forced degradation study. |
| Quantified Difference | Method for the target compound and parent drug achieved linearity from 5-500 µg mL⁻¹, precision (RSD < 3%), and accuracy (recovery 88-97%). |
| Conditions | Forced degradation study using C8 column, acetonitrile/ammonium acetate buffer (pH 4.5), flow rate 0.50 mL/min, PDA detection. |
Why This Matters
For procurement, this confirms the compound's essential role in regulatory-compliant analytical method development and validation, directly impacting a laboratory's ability to meet FDA/EMA filing requirements.
- [1] Veeprho: Citalopram N-Oxide (CAS 63284-72-0), Product Page View Source
- [2] Sharma, M., et al. (2011). Citalopram Hydrobromide: degradation product characterization and a validated stability-indicating LC-UV method. Journal of the Brazilian Chemical Society, 22(5). View Source
